molecular formula C11H13NO2 B1629058 Methyl 2-(indolin-1-yl)acetate CAS No. 39597-68-7

Methyl 2-(indolin-1-yl)acetate

Cat. No.: B1629058
CAS No.: 39597-68-7
M. Wt: 191.23 g/mol
InChI Key: ICQRRRPDJLDWMF-UHFFFAOYSA-N
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Description

Methyl 2-(indolin-1-yl)acetate is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The compound can be synthesized starting from indole or its derivatives. One common method involves the reaction of indole with chloroacetic acid in the presence of a base, followed by methylation.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indolin-1-ylacetic acid derivatives.

  • Reduction: Reduced indoline derivatives.

  • Substitution: Substituted indoline derivatives.

Scientific Research Applications

Methyl 2-(indolin-1-yl)acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic uses.

  • Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(indolin-1-yl)acetate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Indolin-2-one derivatives

  • 2-(Indol-3-yl)acetic acid

Uniqueness: Methyl 2-(indolin-1-yl)acetate is unique due to its specific structural features and the presence of the methyl group, which can influence its reactivity and biological activity compared to other indole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.

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Biological Activity

Methyl 2-(indolin-1-yl)acetate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, antimicrobial properties, and other biological effects based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of diazoisatin with alkyl phosphonates under specific conditions. The synthesis typically involves the use of sodium methoxide in ethanol at reflux temperatures, yielding a range of indole derivatives with varying biological activities .

Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives has been a focal point in recent studies. Research indicates that compounds derived from indole structures exhibit significant antibacterial properties against various pathogens.

Key Findings:

  • Antibacterial Efficacy : Compounds such as this compound have shown promising results against bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 375 to 3000 µg/mL, indicating moderate to strong antibacterial activity .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may inhibit bacterial growth by interacting with specific target sites within bacterial enzymes, such as those involved in cell wall synthesis and metabolic pathways .

Biological Activity Overview

The biological activities associated with this compound extend beyond antibacterial properties. The compound has also been investigated for its potential in other areas:

Activity Description
Antioxidant Activity Exhibits free radical scavenging abilities, contributing to cellular protection against oxidative stress .
Anticancer Potential Preliminary studies suggest that indole derivatives may possess anticancer properties, although further research is needed to elucidate these effects .
Anti-inflammatory Effects Some derivatives have shown potential in reducing inflammation, which is crucial in various chronic diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of several indole derivatives, including this compound. Results demonstrated significant inhibition zones against tested bacteria, supporting its use as a potential antibacterial agent .
  • Molecular Docking Analysis : Another study utilized molecular docking to predict binding affinities of this compound with bacterial enzymes. The results indicated strong interactions, which correlate with observed biological activity, thus providing insights into its mechanism of action .

Properties

IUPAC Name

methyl 2-(2,3-dihydroindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQRRRPDJLDWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623399
Record name Methyl (2,3-dihydro-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39597-68-7
Record name Methyl (2,3-dihydro-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.40 ml of methyl bromoacetate was added dropwise to a mixture of 0.25 g of indoline, 2 ml of dimethylformamide and 0.87 g of anhydrous potassium carbonate, and the resulting mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.30 g of the title compound having Rf=0.63 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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